molecular formula C6H10S5 B047503 Allyl pentasulfide CAS No. 118686-45-6

Allyl pentasulfide

Cat. No. B047503
M. Wt: 242.5 g/mol
InChI Key: CPDTWYIIHJBBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl pentasulfide is a sulfur-containing organic compound that is found in garlic. It has been the subject of numerous scientific studies due to its potential health benefits. In

Scientific Research Applications

1. Chemopreventive Effects

Allyl pentasulfide, an organosulfur compound found in garlic and onions, has demonstrated potential in cancer chemoprevention. Sparnins, Bárány, and Wattenberg (1988) investigated the inhibitory effects of allyl pentasulfide derivatives on benzo[a]pyrene-induced neoplasia in mice. Their findings suggest that allyl pentasulfide and its derivatives could act as protective agents against certain types of cancer, emphasizing the significance of diet in cancer prevention (Sparnins, Bárány, & Wattenberg, 1988).

2. Pharmaceutical and Chemical Synthesis

Tsukada et al. (2003) explored the use of allyl compounds, including allyl pentasulfide, in palladium-catalyzed benzannulation, producing polysubstituted benzenes. This application is significant for pharmaceutical and chemical synthesis, demonstrating the versatility of allyl pentasulfide in creating complex chemical structures (Tsukada et al., 2003).

3. Organosulfur Compound Synthesis

Sidel'kovskaya et al. (1965) developed a method for synthesizing N-allyl thio lactams, using reactions involving allyl pentasulfide. This research underlines the role of allyl pentasulfide in the synthesis of specialized organic compounds, which could have applications in various chemical industries (Sidel'kovskaya, Avetisyan, & Shostakovskii, 1965).

4. Catalysis in Organic Chemistry

In organic chemistry, allyl pentasulfide is utilized as a catalyst. Fu, Du, and Xia (2004) demonstrated the application of allyl pentasulfide in the synthesis of chiral bis(thiazoline) ligands, highlighting its role in catalytic processes crucial for asymmetric synthesis (Fu, Du, & Xia, 2004).

properties

CAS RN

118686-45-6

Product Name

Allyl pentasulfide

Molecular Formula

C6H10S5

Molecular Weight

242.5 g/mol

IUPAC Name

3-(prop-2-enylpentasulfanyl)prop-1-ene

InChI

InChI=1S/C6H10S5/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-6H2

InChI Key

CPDTWYIIHJBBCB-UHFFFAOYSA-N

SMILES

C=CCSSSSSCC=C

Canonical SMILES

C=CCSSSSSCC=C

Other CAS RN

118686-45-6

synonyms

Pentasulfide, di-2-propenyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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